molecular formula C14H10BrF3O2Zn B14889502 4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide

4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide

Cat. No.: B14889502
M. Wt: 412.5 g/mol
InChI Key: SXXADWZOYHPTAB-UHFFFAOYSA-M
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Description

4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is typically used as a reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE involves the reaction of 4-(TRIFLUOROMETHOXY)PHENOXYMETHYL bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution in THF .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then packaged in appropriate containers to maintain its stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. This compound can also participate in substitution reactions, where the zinc atom is replaced by another metal or non-metal atom .

Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE is widely used in scientific research for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In chemistry, it is used to create complex organic molecules that are difficult to synthesize using other methods. In biology and medicine, it is used to develop new drugs and study their mechanisms of action. In industry, it is used to produce high-performance materials with unique properties .

Mechanism of Action

The mechanism of action of 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE involves the transfer of the phenylzinc moiety to an electrophile, facilitated by a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. The zinc atom in the compound acts as a nucleophile, attacking the electrophile and forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds:

  • 4-(TRIFLUOROMETHOXY)PHENYLMAGNESIUM BROMIDE
  • 4-(TRIFLUOROMETHYL)PHENYLMAGNESIUM BROMIDE
  • 4-(TRIFLUOROMETHOXY)BENZYLMAGNESIUM BROMIDE

Uniqueness: Compared to similar compounds, 4-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE offers unique reactivity and selectivity in cross-coupling reactions. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C14H10BrF3O2Zn

Molecular Weight

412.5 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethoxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C14H10F3O2.BrH.Zn/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11;;/h2-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

SXXADWZOYHPTAB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)COC2=CC=C(C=C2)OC(F)(F)F.[Zn+]Br

Origin of Product

United States

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